molecular formula C19H25N3O4 B2896946 N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide CAS No. 1052561-75-7

N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide

Cat. No. B2896946
CAS RN: 1052561-75-7
M. Wt: 359.426
InChI Key: LWMZDVMQYGQNHO-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H25N3O4 and its molecular weight is 359.426. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Crystallographic Studies

The compound N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide is part of a class of compounds exhibiting unique structural features, as demonstrated in crystallographic studies. For example, Sethusankar et al. (2002) examined a related compound, 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione, highlighting its planar imidazolidine-2,4-dione system and the angles formed between its molecular planes. These structural properties can be crucial for understanding the interaction of such compounds with biological targets (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).

2. Hypoglycemic Activity

Compounds with structural similarities to N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide have been explored for their hypoglycemic activity. Nikaljea, Choudharia, and Une (2012) synthesized and evaluated novel derivatives for their hypoglycemic effects in an animal model, indicating potential applications in diabetes treatment (Nikaljea, Choudharia, & Une, 2012).

3. Antioxidant and Anti-inflammatory Activities

Research by Koppireddi et al. (2013) on related N-substituted acetamide derivatives highlighted their antioxidant and anti-inflammatory properties. This suggests that similar compounds, including N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide, may have therapeutic potential in managing oxidative stress and inflammation (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).

4. Coordination Complexes and Antioxidant Activity

In another study, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, structurally similar to the compound , and assessed their antioxidant activities. These findings suggest potential applications in developing coordination complexes with health-promoting properties (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

5. Computational and Pharmacological Evaluation

Faheem (2018) conducted computational and pharmacological evaluations on heterocyclic derivatives, including structures related to N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide. This research encompassed toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions, further demonstrating the diverse therapeutic potential of such compounds (Faheem, 2018).

properties

IUPAC Name

N-cyclohexyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-19(13-8-10-15(26-2)11-9-13)17(24)22(18(25)21-19)12-16(23)20-14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMZDVMQYGQNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)NC2CCCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide

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